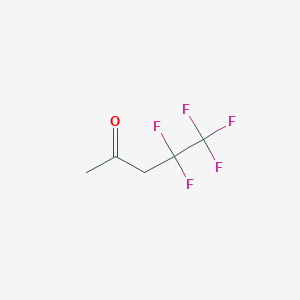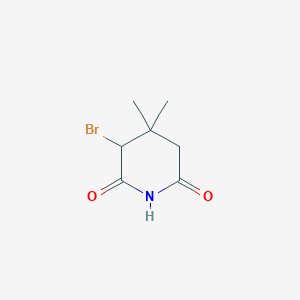![molecular formula C22H25NO6 B12098212 D-Serine, 3-ethoxy-O-ethyl-N-[(9H-fluoren-9-ylMethoxy)carbonyl]-](/img/structure/B12098212.png)
D-Serine, 3-ethoxy-O-ethyl-N-[(9H-fluoren-9-ylMethoxy)carbonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Serine, 3-ethoxy-O-ethyl-N-[(9H-fluoren-9-ylMethoxy)carbonyl]-: is a synthetic derivative of D-serine, an amino acid that plays a crucial role in the central nervous system. This compound is often used in research due to its unique structural properties, which make it a valuable tool in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Serine, 3-ethoxy-O-ethyl-N-[(9H-fluoren-9-ylMethoxy)carbonyl]- typically involves multiple steps:
Protection of the Amino Group: The amino group of D-serine is protected using a fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting D-serine with Fmoc chloride in the presence of a base such as sodium carbonate.
Esterification: The hydroxyl group of the serine is then esterified with ethyl iodide in the presence of a base like potassium carbonate to form the ethoxy-O-ethyl derivative.
Final Product Formation: The protected and esterified serine is then subjected to further purification and characterization to obtain the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the protection and esterification reactions.
Purification: Industrial purification techniques such as crystallization and chromatography are employed to ensure high purity of the final product.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, D-Serine, 3-ethoxy-O-ethyl-N-[(9H-fluoren-9-ylMethoxy)carbonyl]- is used to study the role of D-serine in neurotransmission. It serves as a tool to investigate the mechanisms of synaptic plasticity and neurodegenerative diseases.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is studied for its role in modulating NMDA receptors, which are implicated in various neurological disorders.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as a reagent in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of D-Serine, 3-ethoxy-O-ethyl-N-[(9H-fluoren-9-ylMethoxy)carbonyl]- involves its interaction with NMDA receptors in the brain. It acts as a co-agonist, binding to the glycine site of the receptor and modulating its activity. This interaction influences synaptic plasticity and neurotransmission, which are critical for learning and memory.
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Serine: The parent compound, which is a natural amino acid involved in neurotransmission.
N-Methyl-D-Aspartate (NMDA): Another compound that interacts with NMDA receptors but has a different mechanism of action.
Glycine: A co-agonist of NMDA receptors, similar to D-serine.
Uniqueness
D-Serine, 3-ethoxy-O-ethyl-N-[(9H-fluoren-9-ylMethoxy)carbonyl]- is unique due to its structural modifications, which enhance its stability and specificity for research applications. The presence of the fluorenylmethyloxycarbonyl group provides additional functionalization options, making it a valuable tool in synthetic chemistry and biological research.
Propriétés
Formule moléculaire |
C22H25NO6 |
|---|---|
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
3,3-diethoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C22H25NO6/c1-3-27-21(28-4-2)19(20(24)25)23-22(26)29-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18-19,21H,3-4,13H2,1-2H3,(H,23,26)(H,24,25) |
Clé InChI |
BULDDHWREGWYKA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Aspidospermidine-3-carboxylic acid, 6,7-didehydro-15-[(2R,6R,8S)-4-ethyl-1,3,6,7,8,9-hexahydro-8-(methoxycarbonyl)-2,6-methano-2H-azecino[4,3-b]indol-8-yl]-3,4-dihydroxy-16-methoxy-1-methyl-, methyl ester, (2beta,3beta,4beta,5alpha,12R,19alpha)-](/img/structure/B12098172.png)

![Ethyl 6-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12098181.png)

![Ethyl 6-(hydroxymethyl)-8-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12098205.png)
![2-amino-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B12098214.png)


